![molecular formula C16H20N2O3 B1303596 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 73627-27-7](/img/structure/B1303596.png)
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
The compound 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a derivative of the tetrahydropyrrolo[1,2-a]pyrazine class, which is known for its diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of tetrahydropyrrolo[1,2-a]pyrazines is well-represented, with studies indicating their relevance in medicinal chemistry due to their pharmacological properties, such as antiarrhythmic activity and antihypertensive effects .
Synthesis Analysis
The synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through various methods. One approach involves the reaction of diamines with dialkyl acetylenedicarboxylates and alkyl or aryl glyoxales, leading to alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates . Another method includes the reaction of pentafluoropyridine with sodium phenylsulfinate followed by an appropriate diamine to produce polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds . These methods highlight the versatility and polyfunctionality of the tetrahydropyrrolo[1,2-a]pyrazine scaffold, which can be further functionalized to yield a variety of substituted derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydropyrrolo[1,2-a]pyrazine derivatives is characterized by a fused ring system that can be modified to alter the compound's biological activity. For instance, the presence of a 6-substituent containing an aryl group is necessary for antitumor activity, as demonstrated by the structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines . Additionally, the structural determination of related compounds, such as the trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives, has been established by X-ray crystallography .
Chemical Reactions Analysis
Tetrahydropyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions that demonstrate their reactivity and potential for further chemical modifications. For example, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate involves a double Michael reaction followed by cyclization . In another study, the behavior of cyclic hydrazones in polyphosphoric acid during the Fischer indole synthesis was investigated, leading to the formation of different indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrrolo[1,2-a]pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the ability of certain tetrahydropyrrolo[1,2-a]pyrazine derivatives to relax K+-depolarized aortic smooth muscle is a physical property that correlates with their potential as antihypertensive agents . The ease of handling and purification, along with good yields, are also important chemical properties that facilitate the synthesis and application of these compounds .
Scientific Research Applications
Asymmetric Synthesis and Enantioselective Hydrogenation
The compound has been a focal point in studies aimed at asymmetric synthesis and enantioselective hydrogenation, providing a pathway to chiral molecules. Researchers have developed methods for the asymmetric synthesis of 1-substituted tetrahydropyrrolo[1,2-a]pyrazines, utilizing chiral auxiliaries and organometallic reagents to achieve high diastereoselectivity. This approach is crucial for the production of chiral amines, which have significant medicinal efficacy due to their biological activities (Gualandi et al., 2011; Hu et al., 2018).
Chemical Reactivity and Derivative Synthesis
The chemical reactivity of this compound has been explored to synthesize novel analogues and derivatives, expanding the library of heterocyclic compounds with potential for pharmaceutical applications. Studies on the reactivity of pyrrolo[1,2-a]pyrazine derivatives towards various electrophilic and nucleophilic reagents have led to the development of new molecules, showcasing the versatility of this scaffold in organic synthesis (Voievudskyi et al., 2016).
Biological Activities and Medicinal Applications
While excluding drug use, dosage, and side effects, it is noteworthy to mention that derivatives of tetrahydropyrrolo[1,2-a]pyrazine have been investigated for their biological and pharmacological activities. Research into the antiarrhythmic activity of structurally related derivatives has highlighted the potential of this compound class in developing new therapeutic agents (Likhosherstov et al., 2003). Furthermore, the synthesis and characterisation of novel pyrrolo[1,2-a]pyrazine derivatives have led to discoveries in anticoagulant and antiplatelet activities, indicating a promising avenue for the development of new drugs (Ramesh et al., 2020).
Novel Synthetic Methodologies
Advancements in synthetic methodologies for tetrahydropyrrolo[1,2-a]pyrazines have also been significant. Innovative approaches have been developed for their synthesis, such as the direct asymmetric intramolecular aza-Friedel-Crafts reaction, providing efficient routes to these compounds with high enantioselectivity and yields. This progress underscores the compound's importance as a versatile intermediate in organic synthesis (He et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition is achieved through a non-covalent interaction with the catalytic site of EGFR . The compound’s interaction with EGFR leads to a decrease in the receptor’s activity, which in turn can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream pathways. These include the MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation . The compound’s action on EGFR leads to a downregulation of these pathways, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
The trimethoxyphenyl (tmp) group, which is part of the compound’s structure, is known to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects This suggests that the compound may have good bioavailability
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells . This is achieved through the inhibition of EGFR and the subsequent downregulation of key oncogenes, including KRAS, MAP2K, and EGFR itself . The compound also has the potential to alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells .
properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-13-9-11(10-14(20-2)16(13)21-3)15-12-5-4-7-18(12)8-6-17-15/h4-5,7,9-10,15,17H,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMFCXIQZPMJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377898 | |
Record name | F1386-0126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73627-27-7 | |
Record name | F1386-0126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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